2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)-
Brand Name: Vulcanchem
CAS No.: 132605-69-7
VCID: VC0136967
InChI: InChI=1S/C11H14O5/c1-6-9(16-6)3-2-8(13)10-7(4-12)5-15-11(10)14/h2-3,6-7,9-10,12H,4-5H2,1H3/b3-2+
SMILES: CC1C(O1)C=CC(=O)C2C(COC2=O)CO
Molecular Formula: C11H14O6
Molecular Weight: 226.23 g/mol

2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)-

CAS No.: 132605-69-7

Main Products

VCID: VC0136967

Molecular Formula: C11H14O6

Molecular Weight: 226.23 g/mol

2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- - 132605-69-7

CAS No. 132605-69-7
Product Name 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)-
Molecular Formula C11H14O6
Molecular Weight 226.23 g/mol
IUPAC Name 4-(hydroxymethyl)-3-[(E)-3-(3-methyloxiran-2-yl)prop-2-enoyl]oxolan-2-one
Standard InChI InChI=1S/C11H14O5/c1-6-9(16-6)3-2-8(13)10-7(4-12)5-15-11(10)14/h2-3,6-7,9-10,12H,4-5H2,1H3/b3-2+
Standard InChIKey XSBZCRLGWCIMRF-NSCUHMNNSA-N
Isomeric SMILES CC1C(O1)/C=C/C(=O)C2C(COC2=O)CO
SMILES CC1C(O1)C=CC(=O)C2C(COC2=O)CO
Canonical SMILES CC1C(O1)C=CC(=O)C2C(COC2=O)CO
Synonyms 2-(4',5'-epoxy-hex-2'(E)-en)oyl-2-hydroxy-3-hydroxymethyl-2,3-(Z)-butanolide
butalactin
PubChem Compound 6439340
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator